3-Nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol is a compound that combines two distinct chemical entities: 3-Nitrobenzoic acid and 2,3,3-trichloroprop-2-en-1-ol. 3-Nitrobenzoic acid is an aromatic compound with the formula C₆H₄(NO₂)CO₂H, known for its off-white solid appearance under standard conditions . 2,3,3-trichloroprop-2-en-1-ol is a chlorinated organic compound, often used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
3-Nitrobenzoic acid: is typically prepared by nitration of benzoic acid at low temperatures. This process also produces 2-Nitrobenzoic acid and 4-Nitrobenzoic acid as side products . Another method involves nitration of methyl benzoate followed by hydrolysis . Industrial production often involves oxidative C-C bond cleavage of 3-nitroacetophenone to the corresponding aryl carboxylic acid .
2,3,3-trichloroprop-2-en-1-ol: can be synthesized through chlorination reactions involving propene derivatives. The specific reaction conditions and industrial methods for large-scale production are typically proprietary and vary depending on the desired purity and application.
Analyse Chemischer Reaktionen
3-Nitrobenzoic acid: undergoes various chemical reactions, including:
Reduction: It can be reduced to 3-aminobenzoic acid, which is used in dye preparation.
Substitution: The nitro group can be substituted under specific conditions, leading to different derivatives.
Oxidation: It can be oxidized to form different carboxylic acids.
2,3,3-trichloroprop-2-en-1-ol: is reactive due to the presence of multiple chlorine atoms and a hydroxyl group. It can undergo:
Substitution: Chlorine atoms can be substituted with other functional groups.
Addition: The double bond can participate in addition reactions with various reagents.
Wissenschaftliche Forschungsanwendungen
3-Nitrobenzoic acid: is used in:
Chemistry: As a precursor to 3-aminobenzoic acid for dye synthesis.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
2,3,3-trichloroprop-2-en-1-ol: finds applications in:
Chemistry: As a reagent in organic synthesis.
Industry: In the production of polymers and other industrial chemicals.
Wirkmechanismus
3-Nitrobenzoic acid: exerts its effects primarily through its nitro and carboxylic acid functional groups. The nitro group is electron-withdrawing, making the compound more acidic and reactive in electrophilic aromatic substitution reactions . The carboxylic acid group can form hydrogen bonds and participate in various biochemical interactions.
2,3,3-trichloroprop-2-en-1-ol: acts through its chlorinated and hydroxyl functional groups. The chlorine atoms make the compound highly reactive, allowing it to participate in substitution and addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
3-Nitrobenzoic acid: can be compared with other nitrobenzoic acids such as:
2-Nitrobenzoic acid: Prepared by oxidation of 2-nitrotoluene.
4-Nitrobenzoic acid: Used as a precursor to 4-aminobenzoic acid for anesthetic synthesis.
2,3,3-trichloroprop-2-en-1-ol: can be compared with other chlorinated propene derivatives, highlighting its unique reactivity due to the presence of three chlorine atoms and a hydroxyl group.
Eigenschaften
CAS-Nummer |
62798-88-3 |
---|---|
Molekularformel |
C10H8Cl3NO5 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
3-nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol |
InChI |
InChI=1S/C7H5NO4.C3H3Cl3O/c9-7(10)5-2-1-3-6(4-5)8(11)12;4-2(1-7)3(5)6/h1-4H,(H,9,10);7H,1H2 |
InChI-Schlüssel |
SLBWHKDZEYDZBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O.C(C(=C(Cl)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.